molecular formula C21H28N4O B6790394 N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide

Cat. No.: B6790394
M. Wt: 352.5 g/mol
InChI Key: BUMRBNHAGRLDOZ-UHFFFAOYSA-N
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Description

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a cyclopentyl group

Properties

IUPAC Name

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c26-20(19-12-6-7-14-25(19)18-10-4-5-11-18)23-21-22-13-15-24(21)16-17-8-2-1-3-9-17/h1-3,8-9,13,15,18-19H,4-7,10-12,14,16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRBNHAGRLDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCCC2C(=O)NC3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group. The piperidine ring is then synthesized and attached to the imidazole derivative. Finally, the cyclopentyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological pathway or target involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylimidazol-2-yl)-1-cyclohexylpiperidine-2-carboxamide
  • N-(1-benzylimidazol-2-yl)-1-cyclopropylpiperidine-2-carboxamide
  • N-(1-benzylimidazol-2-yl)-1-cyclobutylpiperidine-2-carboxamide

Uniqueness

N-(1-benzylimidazol-2-yl)-1-cyclopentylpiperidine-2-carboxamide is unique due to the specific combination of its functional groups. The cyclopentyl group provides a distinct steric environment that can influence the compound’s reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs.

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